2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide
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Overview
Description
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide is a complex organic compound that features a thiazinane ring with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Moiety: This can be achieved through the cyclization of ortho-nitroaniline derivatives.
Thiazinane Ring Formation: The thiazinane ring is synthesized by reacting diethylamine with appropriate sulfur-containing reagents.
Coupling Reaction: The indazole moiety is then coupled with the thiazinane ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can occur at the indazole moiety.
Substitution: Various substitution reactions can be performed on the indazole ring and the thiazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced indazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-diethyl-4-(1H-indazol-5-ylmethyl)-1,4-thiazinane 1-oxide
- 2,2-diethyl-4-(1H-indazol-7-ylmethyl)-1,4-thiazinane 1-oxide
Uniqueness
- Structural Differences : The position of the indazole moiety can significantly affect the compound’s properties.
- Functional Properties : Unique electronic and steric properties due to the specific arrangement of functional groups.
Properties
IUPAC Name |
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-3-16(4-2)12-19(7-8-21(16)20)11-13-5-6-14-10-17-18-15(14)9-13/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMTRWLNRVGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1=O)CC2=CC3=C(C=C2)C=NN3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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